molecular formula C16H18N2O3S2 B2578710 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 899756-67-3

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2578710
CAS No.: 899756-67-3
M. Wt: 350.45
InChI Key: LXWFFNGUJCHKBS-UHFFFAOYSA-N
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Description

The compound 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide features a benzamide core substituted with two key moieties:

  • A 1,1-dioxo-1λ⁶,2-thiazinan-2-yl group, a six-membered sulfone-containing heterocycle, which confers rigidity and electron-withdrawing properties.

This structure is designed to optimize interactions with target proteins, particularly in therapeutic contexts such as enzyme inhibition or receptor modulation. The sulfone group enhances metabolic stability, while the thiophene moiety contributes to lipophilicity and binding affinity .

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-16(17-12-15-4-3-10-22-15)13-5-7-14(8-6-13)18-9-1-2-11-23(18,20)21/h3-8,10H,1-2,9,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWFFNGUJCHKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the thiophene ring and the thiazinan-2-yl group. Common reagents used in these reactions include thionyl chloride, thiophene-2-carboxaldehyde, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce amines and alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of thiazolidine and thiazole have promising antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Analogous compounds have been tested against various cancer cell lines, including human breast adenocarcinoma (MCF7) and lung cancer (A549) cells. Molecular docking studies have indicated that such compounds can interact with key enzymes involved in cancer proliferation, potentially leading to therapeutic effects .

Anti-inflammatory Effects

Sulfonamide derivatives are also recognized for their anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation pathways. Studies have shown that similar compounds can reduce inflammatory markers in vitro .

Case Study 1: Antimicrobial Screening

A study evaluated various thiazole derivatives for their antimicrobial activity using the cup plate method at a concentration of 1 µg/mL. The results demonstrated significant inhibition against both bacterial and fungal strains, indicating the potential of thiazole-based compounds in developing new antimicrobial agents .

Case Study 2: Anticancer Activity Evaluation

In another investigation, a series of thiazolidine derivatives were synthesized and tested for their anticancer properties against MCF7 cells using the Sulforhodamine B assay. The results revealed that certain derivatives exhibited potent cytotoxic effects, suggesting that modifications to the thiazolidine core can enhance anticancer activity .

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name / Source Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Benzamide - 1,1-Dioxothiazinan-2-yl
- Thiophen-2-ylmethyl
~426.57 g/mol* Six-membered sulfone ring; balanced lipophilicity
BG01052 Benzamide - 1,1-Dioxothiazinan-2-yl
- 4-Methyl-3-nitro
389.43 g/mol Nitro group (electron-withdrawing); methyl substituent enhances stability
4a () Benzamide - Thiophen-2-yl
- 2-Aminocyclopropyl
~400–450 g/mol* Cyclopropyl group increases lipophilicity; amine enhances solubility
Compound from Benzene-sulfonamide - 1,1-Dioxothiazinan-2-yl
- Thiophen-2-ylcyclopropylmethyl
426.57 g/mol Sulfonamide instead of benzamide; cyclopropane adds steric hindrance
(E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Benzamide - Thiazolidinone (5-membered)
- Dioxo groups
~350–380 g/mol* Five-membered ring with conjugated double bond; higher ring strain

*Estimated based on molecular formulas.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) :
    • The target compound’s thiophen-2-ylmethyl group increases LogP compared to BG01052 (nitro group reduces lipophilicity).
    • The sulfonamide analog () has higher polarity due to the sulfonamide moiety, reducing LogP .
  • Solubility: The 1,1-dioxothiazinan sulfone group enhances aqueous solubility compared to non-sulfonated analogs. 4a () ’s aminocyclopropyl group may improve solubility via protonation at physiological pH .
  • Metabolic Stability: Sulfone groups resist oxidative metabolism, giving the target compound an advantage over thiazolidinone derivatives (e.g., ), which may undergo ring-opening reactions .

Biological Activity

4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-2-yl)methyl]benzamide
  • Molecular Formula : C13H12N2O2S2
  • Molecular Weight : 284.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazinan ring and the thiophene moiety enhance its binding affinity to proteins and enzymes. These interactions may inhibit enzymatic activity or modulate receptor functions, leading to various pharmacological effects.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structural motifs possess significant antimicrobial properties. The presence of the thiazinan ring may contribute to this activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The benzamide group is known for its role in anticancer agents, potentially acting through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect can be crucial in treating chronic inflammatory diseases.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
4-Chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamideAntimicrobial
3-(1,1-Dioxo-1lambda6,2,6-thiadiazinan-2-yl)benzoic acidAnticancer
Ethyl 2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)acetateAnti-inflammatory

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiazine derivatives. The results indicated that compounds similar to our target showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to their ability to disrupt bacterial cell membranes.

Case Study 2: Anticancer Properties

In vitro studies conducted on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The study highlighted the role of the benzamide moiety in enhancing cytotoxicity against various cancer types.

Case Study 3: Anti-inflammatory Effects

Research published in Pharmacology Reports explored the anti-inflammatory effects of thiazine derivatives. The findings suggested that these compounds significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating a potential therapeutic application in inflammatory diseases.

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